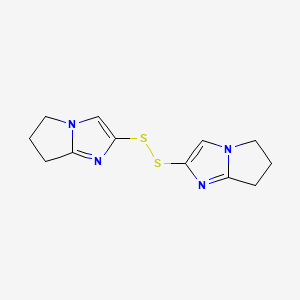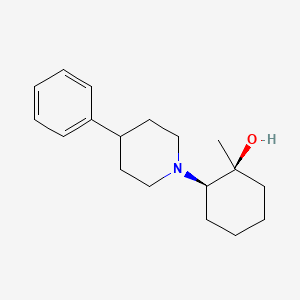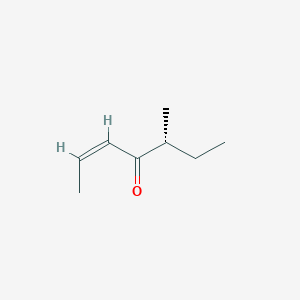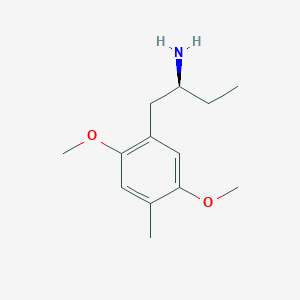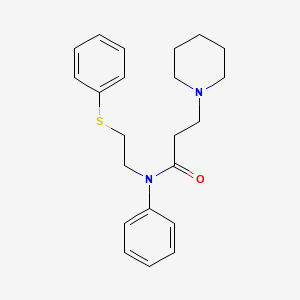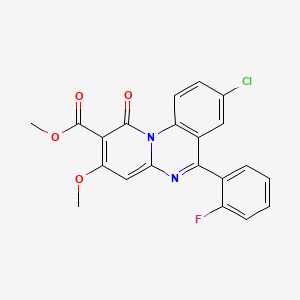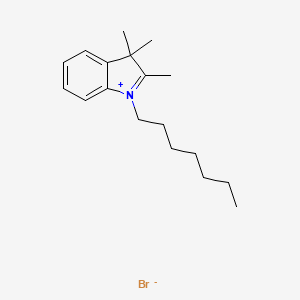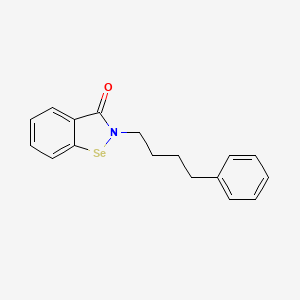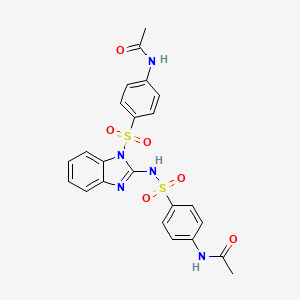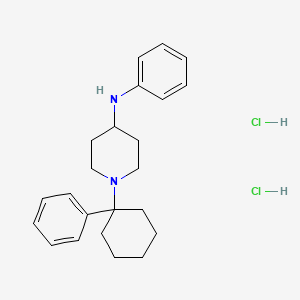
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride is a chemical compound known for its complex structure and significant applications in various scientific fields. This compound is characterized by the presence of a piperidine ring, an anilino group, and a phenylcyclohexyl moiety, making it a subject of interest in both organic chemistry and pharmacology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride typically involves multiple steps, starting with the formation of the piperidine ring. The anilino group is then introduced through a substitution reaction, followed by the addition of the phenylcyclohexyl group. The final product is obtained by treating the compound with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production of this compound often employs large-scale organic synthesis techniques, ensuring high yield and purity. The process involves stringent reaction conditions, including controlled temperature and pressure, to optimize the formation of the desired product .
化学反応の分析
Types of Reactions
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions are common, where the anilino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces amines .
科学的研究の応用
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its pharmacological properties, including potential therapeutic uses.
Industry: Utilized in the production of various chemical products and materials.
作用機序
The mechanism of action of Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
N-Phenyl-1-(1-phenylcyclohexyl)-4-piperidinamine: Shares a similar structure but lacks the dihydrochloride salt form.
4-Anilino-N-Phenethylpiperidine: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
Piperidine, 4-anilino-1-(1-phenylcyclohexyl)-, dihydrochloride is unique due to its specific combination of functional groups and its dihydrochloride salt form, which may confer distinct chemical and biological properties compared to its analogs .
特性
CAS番号 |
101997-47-1 |
|---|---|
分子式 |
C23H32Cl2N2 |
分子量 |
407.4 g/mol |
IUPAC名 |
N-phenyl-1-(1-phenylcyclohexyl)piperidin-4-amine;dihydrochloride |
InChI |
InChI=1S/C23H30N2.2ClH/c1-4-10-20(11-5-1)23(16-8-3-9-17-23)25-18-14-22(15-19-25)24-21-12-6-2-7-13-21;;/h1-2,4-7,10-13,22,24H,3,8-9,14-19H2;2*1H |
InChIキー |
QERZQCKWZIDLTO-UHFFFAOYSA-N |
正規SMILES |
C1CCC(CC1)(C2=CC=CC=C2)N3CCC(CC3)NC4=CC=CC=C4.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





